6-Anilino-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one
Overview
Description
6-Anilino-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one is a chemical compound with the formula C₁₃H₁₅NO₂ . It is a compound that falls under the category of organic compounds .
Molecular Structure Analysis
The molecular structure of 6-Anilino-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one consists of 13 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . For a more detailed view of its structure, you may refer to chemical databases or resources.Scientific Research Applications
Green Synthesis Using Silica Nanoparticles : A study by Banerjee et al. (2011) highlighted a green, efficient multicomponent synthesis of 4H-pyrans using silica nanoparticles as a catalyst. This process, relevant to 6-Anilino-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one, is significant for biological, pharmacological, and optical applications (Banerjee et al., 2011).
Photocycloaddition Studies : Margaretha et al. (2007) conducted a study on the regiospecific photocycloaddition of 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one, closely related to the chemical . This research adds valuable insights into the chemical reactivity and potential applications in synthetic chemistry (Margaretha et al., 2007).
Synthesis of Flavonols : Research by Jain et al. (1983) involved the synthesis of 2,2-dimethyl-2H-pyran-fused flavonols, a process relevant to the synthesis of derivatives of 6-Anilino-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one. This synthesis process is of interest in the field of organic chemistry (Jain et al., 1983).
Pharmaceutical Synthesis : Another study by Drewes et al. (1993) described a novel synthesis of a tetrahydrofuran derivative via a tertiary ketol-type rearrangement. This research contributes to the understanding of complex organic synthesis mechanisms, relevant to the compound (Drewes et al., 1993).
Pheromone Chemistry : A chemical study on the sex pheromone of the cigarette beetle by Chuman et al. (1985) identified several compounds, including derivatives of 2,3-Dihydro-2,2-dimethyl-4H-pyran-4-one. This research is significant in understanding insect behavior and pheromone chemistry (Chuman et al., 1985).
Antimicrobial Activity : A study by Mohamed-Smati et al. (2021) focused on the synthesis, characterization, and antimicrobial activity of new azo dyes derived from 4-hydroxy-6-methyl-2H-pyran-2-one and its dihydro derivative. This research is relevant to the antimicrobial applications of derivatives of 6-Anilino-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one (Mohamed-Smati et al., 2021).
Safety And Hazards
properties
IUPAC Name |
6-anilino-2,2-dimethyl-3H-pyran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-13(2)9-11(15)8-12(16-13)14-10-6-4-3-5-7-10/h3-8,14H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHGRSWXEPHXHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C=C(O1)NC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Anilino-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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